molecular formula C12H12N4O B3035209 (E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide CAS No. 303994-80-1

(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide

Cat. No.: B3035209
CAS No.: 303994-80-1
M. Wt: 228.25 g/mol
InChI Key: WSAZBRHWGBAWSO-CKNFWYGESA-N
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Description

(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide is a compound of interest in organic chemistry due to its unique structure and potential applications in various fields. This compound features a cyano group, a dimethylaminomethylidene moiety, and a pyridinyl group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

The synthesis of (E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide can be achieved through several methods. One common approach involves the reaction of N-acylglycine with phosphorus oxychloride in N,N-dimethylformamide to form 4-dimethylaminomethylidene-5(4H)-oxazolone. This intermediate is then subjected to alcoholysis in the presence of potassium carbonate to yield the desired compound . Another method involves the treatment of N-acylglycine with N,N-dimethylformamide dimethyl acetal or tert-butoxy-bis(dimethylamino)methane in a one-pot procedure .

Chemical Reactions Analysis

(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and the dimethylaminomethylidene moiety can interact with enzymes and receptors, modulating their activity. The pyridinyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications.

Properties

IUPAC Name

(E)-2-cyano-N-(dimethylaminomethylidene)-3-pyridin-4-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-16(2)9-15-12(17)11(8-13)7-10-3-5-14-6-4-10/h3-7,9H,1-2H3/b11-7+,15-9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAZBRHWGBAWSO-CKNFWYGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C(=CC1=CC=NC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C=NC(=O)/C(=C/C1=CC=NC=C1)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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